(1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKTCPQIUFRLF-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588723 | |
| Record name | (1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888407-44-1 | |
| Record name | (1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (often referred to as Tetrahydronaphthalene carboxylic acid) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃NO₂
- Molecular Weight : 227.69 g/mol
- CAS Number : 888323-75-9
- Physical Appearance : White to light yellow crystalline powder
- Melting Point : 82.0 to 86.0 °C
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity through its interaction with sigma receptors. A notable study demonstrated that certain analogs of this compound stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue at low concentrations (0.1 µM), suggesting a neuromodulatory role that may be mediated by a novel sigma-like receptor .
The stimulation of TH activity appears to be linked to the binding affinity of the compound for specific receptor sites that are distinct from known sigma or dopamine receptors. This indicates that the compound may act through a previously uncharacterized mechanism that could have implications in conditions requiring modulation of dopamine function .
Study 1: Neuromodulatory Activity
In a pharmacological evaluation involving rodent models, this compound was shown to enhance TH activity significantly. The effect was inhibited by BMY-14802, a sigma receptor antagonist, confirming the involvement of sigma-like receptors in the compound's action .
Study 2: Structural Analogs and Binding Affinity
Further investigations into structural analogs revealed that specific modifications to the tetrahydronaphthalene framework could enhance binding affinity and biological activity. For instance, dihydroxy substituents on the phenyl ring were found to reduce affinity for the binding sites while not significantly affecting TH activity .
Data Table: Summary of Biological Activities
| Activity | Concentration | Effect | Mechanism |
|---|---|---|---|
| Stimulation of TH Activity | 0.1 µM | Increased TH levels (~30% above basal) | Sigma-like receptor involvement |
| Inhibition by BMY-14802 | - | Blocked TH stimulation | Sigma receptor antagonism |
| Variability with Structural Modifications | Variable | Altered binding affinity | Changes in receptor interaction |
Comparison with Similar Compounds
Table 1: Stereoisomer Comparison
| Property | (1S,2S)-Isomer | (1S,2R)-Isomer |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol |
| Key Substituents | 1S-amino, 2S-carboxylic acid | 1S-amino, 2R-carboxylic acid |
| MC4R Agonist Activity | High (IC₅₀ < 100 nM) | Reduced potency |
| Source | CymitQuimica (discontinued) | Huayang Chemical (2024) |
Structural Analogs with Modified Backbones or Substituents
Several tetrahydronaphthalene derivatives with alternative functional groups have been reported, highlighting the importance of substituent placement:
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Lacks the amino group at position 1, resulting in loss of hydrogen-bond donor capacity and reduced receptor affinity .
- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Replaces the carboxylic acid with a carboxamide, enhancing lipophilicity but reducing solubility (logP > 2.5) .
- 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: Substitutes the amino group with a nitrile, altering electronic properties and limiting biological activity .
Table 2: Structural Analogs and Pharmacological Profiles
| Compound | Key Modifications | Biological Activity |
|---|---|---|
| (1S,2S)-Amino-tetrahydronaphthalene-2-carboxylic acid | Native structure | MC4R agonist (IC₅₀: 50 nM) |
| 1-Carboxylic acid analog | No amino group | Inactive at MC4R |
| 1-Carboxamide analog | Carboxamide at position 1 | Moderate MC4R binding (IC₅₀: 1 µM) |
| 1-Carbonitrile analog | Nitrile at position 1 | No receptor activity |
Related MC4R Agonists in Drug Development
The (1S,2S)-compound served as a scaffold for optimizing MC4R agonists. For example, MB243, a lead compound derived from its structure, incorporated a substituted piperazinecarboxamide to enhance potency (IC₅₀: 10 nM) and oral bioavailability. In contrast, linear β-amino acids like ACPD (a cyclopentane dicarboxylic acid derivative) showed lower selectivity due to conformational flexibility .
Q & A
Q. What are the established synthetic routes for (1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?
The compound is synthesized via spirohydantoin intermediates, a method adapted from related tetrahydronaphthalene derivatives. For example, spirohydantoins are hydrolyzed under basic conditions (e.g., NaOH or Ba(OH)₂) to yield cyclic amino acids. Reaction conditions (temperature, solvent, and catalyst) must be optimized to preserve stereochemistry . Another approach involves converting carboxylic acids to reactive intermediates like acid chlorides using thionyl chloride (SOCl₂), followed by amidation or further functionalization . Key steps include chiral resolution via recrystallization or chromatography to ensure (1S,2S) configuration.
Q. How is the enantiomeric purity of this compound verified?
Enantiomeric purity is confirmed using chiral HPLC with columns such as Chiralpak® IA/IB, coupled with polarimetric detection. X-ray crystallography can resolve absolute configuration by analyzing heavy-atom (e.g., sulfur or bromine) derivatives. NMR spectroscopy, particularly - and -NMR, helps identify diastereotopic protons and confirm stereochemical integrity. For example, vicinal coupling constants () in NOESY or COSY spectra distinguish axial/equatorial substituents in the tetrahydronaphthalene ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : -NMR identifies proton environments (e.g., aromatic vs. aliphatic protons), while -NMR confirms carboxylate and amino groups. In , methyl ester derivatives show distinct peaks at δ 3.6–3.8 ppm (COOCH₃) and δ 1.2–2.5 ppm (tetrahydronaphthalene protons) .
- Mass Spectrometry (GC-MS/LC-MS) : Determines molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 191.23 (C₁₁H₁₃NO₂) confirms the base structure .
- IR Spectroscopy : Validates functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., melanocortin-4 receptor agonism vs. MMP-12 inhibition) may arise from assay conditions (pH, temperature) or structural analogs. To address this:
- Perform dose-response studies across multiple cell lines (e.g., HEK293 for receptor assays, cancer models for cytotoxicity).
- Use QSAR analysis to correlate substituent effects with activity. highlights QSAR for arylsulfone analogs, emphasizing steric/electronic parameters (e.g., Hammett constants) .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
Q. What strategies enhance the bioactivity of this compound through functionalization?
- Hydroxylation : Introduce hydroxyl groups at positions 5 or 8 (as in ) via Sharpless dihydroxylation or enzymatic catalysis. Hydroxyl groups improve solubility and hydrogen-bonding capacity, critical for receptor interactions .
- Esterification/Amidation : Convert the carboxylic acid to esters (e.g., methyl ester in ) or amides to modulate lipophilicity and bioavailability. For example, tert-butyl esters enhance blood-brain barrier penetration .
- Stereochemical Optimization : Synthesize and test all four stereoisomers to identify the most active enantiomer. demonstrates enantiomer-specific bioactivity in beta-amino acid derivatives .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like melanocortin-4 receptors. For example, docking studies in identified key hydrophobic pockets for substituent placement .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target <3), polar surface area (<140 Ų), and avoid CYP450 inhibition. Derivatives with methoxy groups () show improved metabolic stability .
- Free-Energy Perturbation (FEP) : Quantify the impact of substituents on binding free energy, as applied in for MMP-12 inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
